

Introduction: The Role of FTIR in Characterizing Methyl 2-hydroxy-3-phenylpropanoate

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Compound of Interest

Compound Name:	Methyl 2-hydroxy-3-phenylpropanoate
CAS No.:	21632-25-7
Cat. No.:	B3252354

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Methyl 2-hydroxy-3-phenylpropanoate is a chiral α -hydroxy ester with significant applications as a building block in the synthesis of various pharmaceuticals and bioactive molecules. Its structure incorporates a hydroxyl group, a methyl ester, and a phenyl ring, all of which contribute to its chemical reactivity and biological activity.

FTIR spectroscopy is an indispensable, non-destructive analytical technique for the structural elucidation and quality control of such molecules.[1][2] By measuring the absorption of infrared radiation by specific molecular bonds, FTIR provides a unique "fingerprint" corresponding to the compound's functional groups.[2][3] This guide will interpret the expected FTIR spectrum of **Methyl 2-hydroxy-3-phenylpropanoate**, correlating its structural features with specific vibrational frequencies.

Molecular Structure and Key Vibrational Modes

To accurately interpret the FTIR spectrum, it is essential to first identify the functional groups within **Methyl 2-hydroxy-3-phenylpropanoate** and their expected vibrational modes.

Caption: Molecular structure of **Methyl 2-hydroxy-3-phenylpropanoate** with key functional groups highlighted.

The primary functional groups contributing to the FTIR spectrum are:

- Hydroxyl (-OH) Group: Responsible for a characteristic broad stretching vibration.
- Ester (-COOCH₃) Group: This group has a strong carbonyl (C=O) stretch and two distinct carbon-oxygen (C-O) single bond stretches.
- Phenyl (C₆H₅) Group: Produces signals from aromatic C-H stretching, C=C ring stretching, and out-of-plane C-H bending.
- Aliphatic (sp³ C-H) Groups: Includes the C-H bonds of the methyl and methylene groups, as well as the methine C-H at the chiral center.

Detailed Spectral Interpretation

The FTIR spectrum of an organic molecule is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).^[3]

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹)

- O-H Stretching (Alcohol): The hydroxyl group will produce a strong, broad absorption band in the 3500-3200 cm⁻¹ range.^[4] Its broadness is a direct result of intermolecular hydrogen bonding, a key feature for molecules containing O-H groups.
- C-H Stretching (Aromatic and Aliphatic):
 - Aromatic C-H Stretch: Weak to medium intensity peaks are expected just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region, corresponding to the stretching of C-H bonds on the phenyl ring.^[5]
 - Aliphatic C-H Stretch: Medium to strong absorption bands will appear just below 3000 cm⁻¹, in the 3000-2850 cm⁻¹ range.^{[3][4]} These arise from the methyl, methylene, and methine C-H bonds in the molecule.

- C=O Stretching (Ester): This is one of the most prominent and easily identifiable peaks in the spectrum. For a saturated aliphatic ester, this strong, sharp absorption occurs between 1750-1735 cm^{-1} .^{[3][4]} Since the phenyl group in **Methyl 2-hydroxy-3-phenylpropanoate** is not directly conjugated with the carbonyl, its position is expected to be in this standard range, rather than at the lower wavenumbers typical of conjugated aromatic esters (1730-1715 cm^{-1}).^{[5][6]}
- C=C Stretching (Aromatic): The phenyl ring will exhibit two to three medium-intensity, sharp absorption bands in the 1600-1450 cm^{-1} region due to the stretching vibrations of the carbon-carbon double bonds within the aromatic ring.^{[4][5]}

Fingerprint Region (1500 cm^{-1} - 600 cm^{-1})

This region contains a complex series of absorptions that are unique to the molecule's overall structure. While individual peak assignment can be challenging, key features are highly informative.

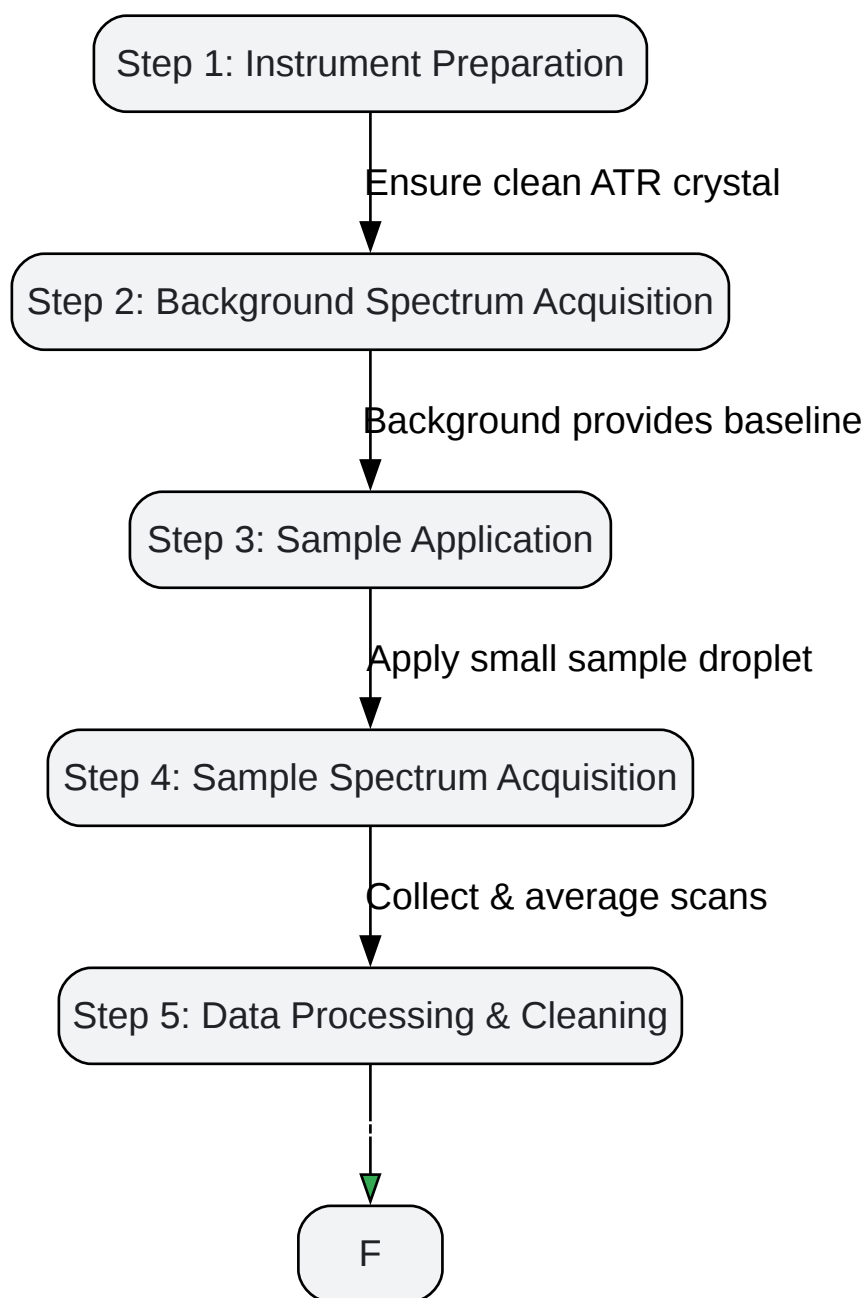
- C-O Stretching (Ester and Alcohol): Esters are known for a "Rule of Three" pattern, which includes the C=O stretch and two strong C-O stretching bands.^{[6][7]} For this molecule, we expect:
 - A strong band for the C(=O)-O stretch around 1300-1200 cm^{-1} .
 - A strong band for the O-C-C stretch from the ester's methyl group, typically around 1200-1000 cm^{-1} .^[8]
 - The C-O stretch from the secondary alcohol group will also appear in this 1200-1000 cm^{-1} range, likely overlapping with the ester C-O bands.
- C-H Bending (Aromatic): Strong, sharp peaks in the 900-675 cm^{-1} range arise from the out-of-plane ("oop") bending of the C-H bonds on the phenyl ring. The exact position and number of these peaks can help confirm the monosubstituted nature of the benzene ring.

Summary of Expected FTIR Absorption Bands

Wavenumber Range (cm ⁻¹)	Functional Group & Vibration Type	Expected Appearance
3500 - 3200	Alcohol O-H Stretch (H-bonded)	Strong, Broad
3100 - 3000	Aromatic C-H Stretch	Medium to Weak, Sharp
3000 - 2850	Aliphatic C-H Stretch	Medium to Strong, Sharp
1750 - 1735	Ester C=O Stretch	Strong, Sharp
1600 - 1450	Aromatic C=C Ring Stretch	Medium, Sharp
1300 - 1000	Ester & Alcohol C-O Stretch	Two or more Strong, Sharp bands
900 - 675	Aromatic C-H Out-of-Plane Bend	Strong, Sharp

Experimental Protocol: Acquiring the FTIR Spectrum

The following protocol details the use of Attenuated Total Reflectance (ATR) FTIR, a common and highly effective method for analyzing liquid or solid samples with minimal preparation.[\[1\]](#)[\[2\]](#)
[\[9\]](#)



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Caption: Workflow for acquiring an FTIR spectrum using the ATR method.

Methodology

- Instrument Preparation & Setup:
 - Ensure the ATR crystal (typically diamond or germanium) is impeccably clean. Wipe the crystal surface with a lint-free wipe soaked in a volatile solvent like isopropanol or acetone

and allow it to dry completely.[1][10]

- Set the instrument parameters. A typical spectral range is 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . [1][2] Co-adding 16 or 32 scans is usually sufficient to achieve a good signal-to-noise ratio.
- Background Spectrum Acquisition:
 - With the clean, empty ATR crystal in place, acquire a background spectrum. This scan measures the ambient environment (e.g., water vapor, CO_2) and the instrument's response, which will be subtracted from the sample spectrum. [10] This step is critical for data integrity.
- Sample Application:
 - Place a small amount of the **Methyl 2-hydroxy-3-phenylpropanoate** sample directly onto the center of the ATR crystal. For a liquid, one or two drops is sufficient. [9] For a solid, use a micro-spatula to place a small amount of powder or crystals.
 - If using a solid sample, lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. [9]
- Sample Spectrum Acquisition:
 - Acquire the sample spectrum using the same parameters as the background scan. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
- Cleaning and Post-Analysis:
 - Thoroughly clean the ATR crystal immediately after the measurement using the same procedure as in Step 1 to prevent cross-contamination. [1][11]
 - Analyze the resulting spectrum, identifying the key peaks and comparing their positions and shapes to the expected values detailed in Section 4.

Conclusion

The FTIR spectrum of **Methyl 2-hydroxy-3-phenylpropanoate** provides a wealth of structural information. The definitive presence of a broad O-H stretch, a strong ester carbonyl (C=O) peak around 1740 cm^{-1} , multiple strong C-O stretches, and characteristic aromatic and aliphatic C-H signals confirms the compound's identity and purity. By following the detailed experimental protocol, researchers can reliably obtain high-quality spectra for structural verification, reaction monitoring, and quality assurance in a drug development pipeline.

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